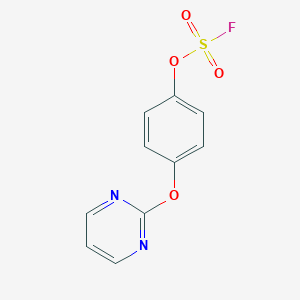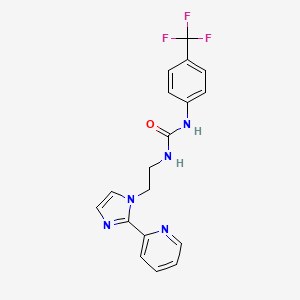
1-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a pyridin-2-yl group, a 1H-imidazol-1-yl group, and a trifluoromethylphenyl group. These groups are connected by an ethyl chain and a urea linkage .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The pyridin-2-yl and 1H-imidazol-1-yl groups are heterocyclic aromatic rings, which contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the pyridin-2-yl, 1H-imidazol-1-yl, and trifluoromethylphenyl groups. These groups are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the compound’s lipophilicity, which can affect its solubility and reactivity .Applications De Recherche Scientifique
Molecular Interaction and Complex Formation
Research by Ośmiałowski et al. (2013) explored the association of N-(pyridin-2-yl),N'-substituted ureas with substituted 2-amino-1,8-naphthyridines and benzoates, focusing on the classical substituent effect on the association. This study highlighted the critical role of breaking the intramolecular hydrogen bond in urea derivatives for complex formation, employing quantum chemical calculations and NMR spectroscopic titrations to understand hydrogen bonding within complexes (Ośmiałowski et al., 2013).
Synthesis and Structural Characterization
Chen et al. (2021) focused on the synthesis, crystal structure, and vibrational properties of derivatives of imidazo[1,2-a]pyridine, highlighting their significance in the chemical field and as core fragments of various drug molecules. This research provided insights into the molecular structure, hydrogen bonding, π–π stacking, and Van der Waals forces stabilizing these compounds, verified by NMR, FT-IR, X-ray diffraction studies, and theoretical calculations (Chen et al., 2021).
Antibacterial Properties
A study by Azab et al. (2013) synthesized new heterocyclic compounds containing a sulfonamido moiety, demonstrating significant antibacterial activities. This research emphasizes the potential of these compounds as antibacterial agents, showcasing the therapeutic applications of urea derivatives in combating bacterial infections (Azab et al., 2013).
Anticancer Activity
Research by Hafez and El-Gazzar (2020) synthesized a novel series of pyridine-containing derivatives with various heterocyclic rings, investigating their antitumor activity against liver cancer, human colon cancer, and human breast adenocarcinoma cell lines. This study found that certain compounds demonstrated higher antitumor activity than the control drug, doxorubicin, highlighting the potential of these compounds as anticancer agents (Hafez & El-Gazzar, 2020).
Electronic and Fluorescent Properties
The study by Volpi et al. (2017) synthesized 1,3-diarylated imidazo[1,5-a]pyridine derivatives, examining their optical properties in relation to chemical structures. The research demonstrated the ability to tune quantum yields and achieve remarkable Stokes' shifts through structural modifications, potentially offering applications in low-cost luminescent materials (Volpi et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
1-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5O/c19-18(20,21)13-4-6-14(7-5-13)25-17(27)24-10-12-26-11-9-23-16(26)15-3-1-2-8-22-15/h1-9,11H,10,12H2,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWNUMYROJRVOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CN2CCNC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

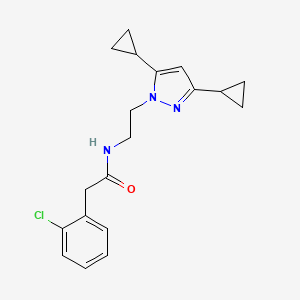
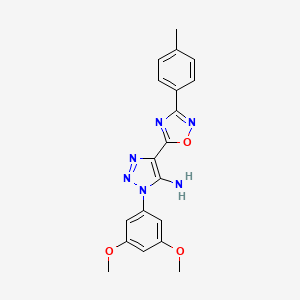
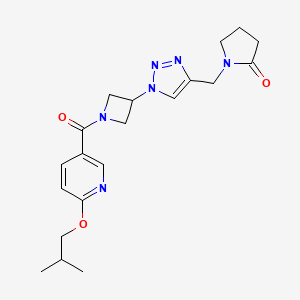
![2-Chloro-N-[1-[(4-fluorophenyl)-hydroxymethyl]cyclopentyl]acetamide](/img/structure/B2894558.png)
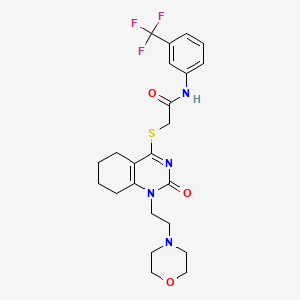
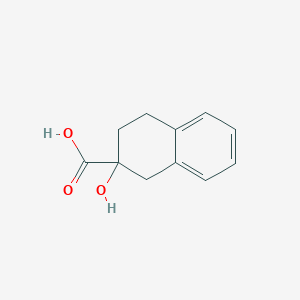
![N-(2,4-difluorophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2894563.png)

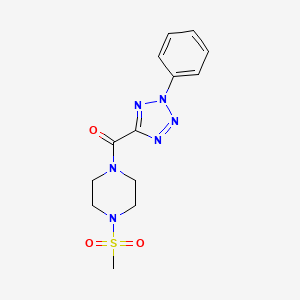

![N-(5-fluoro-2-methylphenyl)-2-{[4-(4-fluorophenyl)-7,8-dimethyl-3H-1,5-benzodiazepin-2-yl]thio}acetamide](/img/structure/B2894570.png)

![(E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2894572.png)
